5-Bromo-2-chloro-4-methylpyridin-3-amine

Physicochemical Properties Lipophilicity Drug Design

This polysubstituted pyridine (C6H6BrClN2, MW 221.48) features orthogonal Br (C5) and Cl (C2) handles enabling sequential palladium-catalyzed cross-couplings. The XLogP of 2.2 enhances membrane permeability of derived candidates. Ideal for DOS campaigns, kinase inhibitor libraries, and as imidacloprid precursor. White/off-white crystalline solid, 97% purity.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 1204231-59-3
Cat. No. B177518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-methylpyridin-3-amine
CAS1204231-59-3
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)Cl)N
InChIInChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3
InChIKeyITPSFLLGFGUUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-methylpyridin-3-amine (CAS 1204231-59-3): A Polyhalogenated Pyridine Building Block for Kinase Inhibitor and Agrochemical Intermediate Synthesis


5-Bromo-2-chloro-4-methylpyridin-3-amine (CAS 1204231-59-3) is a polysubstituted pyridine derivative with a molecular formula of C6H6BrClN2 and a molecular weight of 221.48 g/mol . It features a pyridine core bearing a bromine atom at the 5-position, a chlorine atom at the 2-position, a methyl group at the 4-position, and a primary amine group at the 3-position . The compound is typically supplied as a white to off-white crystalline solid with a purity range of 95-98% and requires storage at 2-8°C with protection from light [1].

Why 5-Bromo-2-chloro-4-methylpyridin-3-amine Cannot Be Replaced by Common Pyridin-3-amine Analogs in Medicinal Chemistry and Agrochemical Campaigns


The specific substitution pattern of 5-Bromo-2-chloro-4-methylpyridin-3-amine confers a unique combination of orthogonal reactivity handles and physicochemical properties that are not present in simpler analogs such as 5-bromo-2-methylpyridin-3-amine or 2-chloro-4-methylpyridin-3-amine . The presence of both bromine and chlorine atoms at distinct positions enables sequential, chemoselective functionalization via palladium-catalyzed cross-coupling reactions, a capability absent in mono-halogenated pyridines [1]. Furthermore, the introduction of the chlorine substituent alters the compound's lipophilicity (calculated XLogP = 2.2) relative to non-chlorinated analogs (XLogP = 1.3 for 5-bromo-2-methylpyridin-3-amine), which can impact membrane permeability and pharmacokinetic profiles of derived drug candidates [2]. Generic substitution with a less functionalized pyridin-3-amine would compromise the synthetic versatility and property space achievable in lead optimization programs.

Quantitative Differentiation of 5-Bromo-2-chloro-4-methylpyridin-3-amine Versus Structurally Similar Pyridin-3-amines


Enhanced Lipophilicity (XLogP) of 5-Bromo-2-chloro-4-methylpyridin-3-amine Compared to Non-Chlorinated Analogs

The calculated partition coefficient (XLogP) for 5-Bromo-2-chloro-4-methylpyridin-3-amine is 2.2, which is significantly higher than the 1.3 XLogP value for the non-chlorinated analog 5-bromo-2-methylpyridin-3-amine [1]. This difference of 0.9 log units translates to approximately an 8-fold increase in calculated lipophilicity.

Physicochemical Properties Lipophilicity Drug Design ADME

Orthogonal Halogen Reactivity: Enabling Sequential Cross-Coupling in 5-Bromo-2-chloro-4-methylpyridin-3-amine

Studies on 5-bromo-2-chloropyridine, a closely related structural surrogate, demonstrate that the C-Br and C-Cl bonds in polyhalogenated pyridines can be selectively addressed using tailored palladium catalysts, achieving Br/Cl functionalization selectivity ratios as high as 8:1 to 3:1 depending on the ligand [1]. In contrast, mono-halogenated pyridin-3-amines offer only a single reactive site, limiting synthetic diversification.

Synthetic Chemistry Cross-Coupling Chemoselectivity Building Block

Validated Use as a Direct Intermediate for the Commercial Neonicotinoid Insecticide Imidacloprid

5-Bromo-2-chloro-4-methylpyridin-3-amine is explicitly cited in chemical databases as a key intermediate in the industrial synthesis of imidacloprid, one of the world's most widely used neonicotinoid insecticides . This application is not shared by many structurally similar pyridin-3-amines lacking the requisite halogenation pattern for downstream conversion to the active imidacloprid scaffold.

Agrochemical Pesticide Intermediate Imidacloprid Industrial Application

Higher Molecular Weight and Halogen Content: A Determinant for Pharmacokinetic and Reactivity Profiles

5-Bromo-2-chloro-4-methylpyridin-3-amine has a molecular weight of 221.48 g/mol and a heavy atom count of 10, which is 34.44 g/mol heavier than the mono-brominated analog 5-bromo-2-methylpyridin-3-amine (MW 187.04 g/mol) [1]. The presence of two distinct halogens (Br and Cl) increases the compound's density of polarizable electrons and its potential for halogen bonding interactions with biological targets [2].

Physicochemical Properties Molecular Weight Halogen Content Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-4-methylpyridin-3-amine (CAS 1204231-59-3)


Kinase Inhibitor Lead Optimization Requiring Sequential Functionalization

The orthogonal reactivity of the C-Br and C-Cl bonds in 5-Bromo-2-chloro-4-methylpyridin-3-amine enables stepwise diversification of the pyridine core, a strategic advantage in generating focused kinase inhibitor libraries. As evidenced by chemoselective amination studies on analogous substrates, the bromine site can be addressed first under mild conditions, followed by activation of the chlorine site using tailored catalysts, allowing for rapid exploration of substitution vectors critical for target engagement [1].

Synthesis of Agrochemical Intermediates with Validated Industrial Utility

The compound serves as a direct precursor in the synthesis of imidacloprid, a high-volume neonicotinoid insecticide . For agrochemical research programs investigating novel insecticides or scaling up existing processes, this building block provides a validated entry point into a well-characterized synthetic route, reducing process development time and ensuring supply chain reliability.

Fragment-Based Drug Discovery (FBDD) Programs Targeting Halogen-Bonding Interactions

The dual-halogenated pyridine core of 5-Bromo-2-chloro-4-methylpyridin-3-amine presents a high density of polarizable electrons, facilitating halogen-bonding interactions with protein targets [2]. In fragment-based screening campaigns, this compound can serve as a privileged fragment for targeting halophilic binding sites, with its higher molecular weight and lipophilicity (XLogP = 2.2) offering a distinct physicochemical profile compared to simpler mono-halogenated fragments .

Building Block for Polyfunctionalized Heterocyclic Libraries via Cross-Coupling

As a polyhalogenated pyridine, 5-Bromo-2-chloro-4-methylpyridin-3-amine is an ideal substrate for parallel synthesis and diversity-oriented synthesis (DOS) campaigns. The presence of both bromine and chlorine allows for two sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the rapid construction of complex, drug-like molecules with three distinct diversity points in a single step-economical sequence [1].

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